

Comparative Analysis of Dealanylalahopcin and its Synthetic Analogs: A Review of Available Data

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Compound of Interest

Compound Name: Dealanylalahopcin

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A comprehensive review of publicly available scientific literature reveals a significant scarcity of data on **Dealanylalahopcin** and its synthetic analogs. The existing research primarily focuses on the initial isolation and basic characterization of **Dealanylalahopcin**, with no subsequent publications detailing the synthesis or comparative biological evaluation of its synthetic analogs. Therefore, a detailed comparative guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be constructed at this time.

This document summarizes the available information on **Dealanylalahopcin** and its parent compound, Alahopcin, to provide context and highlight the current knowledge gaps.

Dealanylalahopcin: Isolation and Known Activity

Dealanylalahopcin is an amino acid that was first isolated from the culture filtrate of *Streptomyces albulus* subsp. *ochragerus*.^[1] It can also be produced by the enzymatic hydrolysis of a related dipeptide antibiotic, Alahopcin.^[1] Structurally, its molecular formula is C₆H₁₀N₂O₅.^[1]

Initial biological screenings of **Dealanylalahopcin** demonstrated:

- Weak antibacterial activity against both Gram-positive and Gram-negative bacteria.^[1]
- Weak inhibitory activity against collagen prolylhydroxylase.^[1]

Beyond this initial report from 1985, further studies on its mechanism of action, specific molecular targets, or the development of synthetic analogs for structure-activity relationship (SAR) studies do not appear in the accessible scientific literature.

Alahopcin: The Parent Compound

Alahopcin, also known as nourseimycin, is the parent dipeptide from which **Dealanylalahopcin** can be derived.[1][2] It is also produced by *Streptomyces albulus* subsp. *ochragerus*. [2] The structure of Alahopcin has been established as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid.[3]

In contrast to its derivative, Alahopcin exhibits a broader antibacterial spectrum and has been noted for its synergistic effects with other antibiotics against certain resistant staphylococci.[2] It demonstrated low toxicity and was effective against experimental *Staphylococcus aureus* infections in mice.[2]

The Absence of Synthetic Analogs and Comparative Data

A thorough search for "synthetic analogs of **Dealanylalahopcin**," "**Dealanylalahopcin** structure-activity relationship," and similar queries did not yield any publications presenting a comparative analysis. The core requirements for this guide—quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the foundational absence of this research in the public domain.

For a comparative analysis to be possible, a research program would typically need to undertake the following steps, none of which are documented for **Dealanylalahopcin**:

Caption: A generalized workflow for the development and analysis of synthetic analogs in drug discovery.

Conclusion

While the initial discovery of **Dealanylalahopcin** identified a novel amino acid with modest biological activity, the scientific community has not published further research to explore its potential through the synthesis and evaluation of analogs. The parent compound, Alahopcin,

showed more promising antibacterial properties, but it too appears to lack a publicly documented lineage of synthetic analogs for a comparative study. Consequently, researchers, scientists, and drug development professionals interested in this specific molecular scaffold will find a field with little existing data to build upon. Future research would be required to synthesize a library of **Dealanylalahopcin** analogs and perform the necessary biological assays to enable the type of comparative analysis originally requested.

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